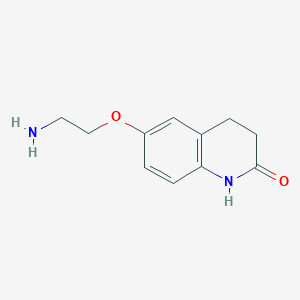

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

説明

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS: 60071-01-4) is a tetrahydroquinoline derivative featuring a 2-aminoethoxy substituent at position 6 and a ketone at position 2. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline scaffolds, which are often explored for opioid receptor modulation .

特性

IUPAC Name |

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCERZIJPGOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinoline derivative with an aminoethoxy reagent under controlled conditions. One common method includes the use of a quinoline precursor, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired tetrahydroquinoline structure. The aminoethoxy group is then introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

化学反応の分析

Types of Reactions

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aminoethoxy group or the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.

科学的研究の応用

Structure and Synthesis

The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinoline derivative with an aminoethoxy reagent. Common synthetic routes include:

- Alkylation : A quinoline precursor undergoes alkylation followed by reduction and cyclization.

- Nucleophilic Substitution : The aminoethoxy group is introduced through nucleophilic substitution or addition reactions.

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : Converts it into various quinoline derivatives.

- Reduction : Alters the tetrahydroquinoline core, potentially modifying biological activity.

- Substitution : Introduces different substituents on the aminoethoxy group or the quinoline ring.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent. Its biological activities suggest applications in:

- Antibacterial Agents : Research indicates that compounds related to tetrahydroquinolines exhibit antibacterial properties. The unique structure of this compound may enhance its efficacy against resistant bacterial strains .

- Cancer Research : The compound's interaction with specific molecular targets makes it a candidate for cancer therapy. Studies have shown that similar compounds can inhibit pathways involved in tumor growth .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of tetrahydroquinolines. For instance:

- Antioxidant Activity : Compounds derived from this family have demonstrated significant antioxidant properties .

- Enzyme Inhibition : Research indicates that derivatives can inhibit enzymes like α-amylase, which is relevant in diabetes management .

Case Studies and Experimental Findings

Several case studies illustrate the compound's applications:

- Antimicrobial Activity : A study evaluated derivatives of tetrahydroquinolines for their antimicrobial properties against various pathogens. Results indicated promising activity against resistant strains .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggested potential therapeutic benefits in conditions like Alzheimer's disease .

- Anticancer Properties : A recent study explored the effects of this compound on cancer cell lines. The compound showed significant cytotoxic effects, indicating its potential as an anticancer agent .

作用機序

The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline core may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Aminoalkyl-Substituted Derivatives

- Compound 47 (1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) Substituent: Diethylaminoethyl group at position 1, amine at position 6. Molecular Weight: 248.2 g/mol . Synthesis: Achieved via nitro reduction (H₂/Pd-C) and alkylation with diethylamine . Yield: 90% .

- Compound 32 (1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) Substituent: Dimethylaminoethyl group at position 1. Synthesis: Reduction of a 3,4-dihydroquinolin-2-one precursor using LiAlH₄ .

Alkoxy-Substituted Derivatives

- 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one Substituent: Chloroethoxy group at position 6.

- 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one Substituent: Longer chain with hydroxyl and amino groups.

Fluorinated Analogs

- Compound 48 (1-(2-(Dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine) Substituent: Fluorine at position 7. Impact: Fluorine’s electronegativity may improve metabolic stability and membrane permeability .

Structural and Functional Implications

Key Observations :

- The aminoethoxy group in the target compound provides a primary amine, enabling protonation at physiological pH, which enhances water solubility compared to tertiary amines (e.g., Compounds 47, 32) .

- Fluorinated analogs (e.g., Compound 48) may exhibit improved pharmacokinetics due to increased stability against oxidative metabolism .

- Chloroethoxy derivatives are less reactive in nucleophilic environments, making them less suitable for covalent binding strategies .

生物活性

Overview

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The aminoethoxy side chain enhances its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminoethoxy group can form hydrogen bonds and participate in electrostatic interactions. The tetrahydroquinoline structure may engage with enzymes or receptors involved in critical biological pathways. This interaction can modulate cellular functions and potentially lead to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values lower than those of established chemotherapeutics like Doxorubicin .

- Anti-inflammatory Properties : Tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Effects : There is emerging evidence that compounds similar to this compound possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of various tetrahydroquinoline derivatives against human cancer cell lines (NCI-H23, MDA-MB-231). The results indicated that certain derivatives had IC50 values significantly lower than Doxorubicin, indicating higher potency .

- Inflammatory Response Modulation : Another study demonstrated that tetrahydroquinoline derivatives could inhibit NF-κB activation in response to LPS stimulation. This action was quantified using reporter assays and showed a 53-fold increase in potency compared to reference compounds .

- Antimalarial Activity : In pharmacological profiling, related tetrahydroquinoline compounds showed activity against Plasmodium falciparum strains, highlighting their potential as antimalarial agents. The compound exhibited an IC50 value of 1.8 μM against drug-resistant strains .

Comparative Analysis

The unique structural features of this compound set it apart from similar compounds. Below is a comparison table with other related compounds:

| Compound Name | Structure Type | Notable Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | Tetrahydroquinoline | Antitumor | <10 |

| Doxorubicin | Anthracycline | Antitumor | 37.5 |

| Thymoquinone | Natural Product | Antioxidant/Antimicrobial | <20 |

| Curcumin | Polyphenol | Anti-inflammatory | <25 |

Q & A

Q. What synthetic strategies are employed to introduce the 2-aminoethoxy substituent in 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one?

The 2-aminoethoxy group is typically introduced via alkylation or nucleophilic substitution. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one are first synthesized, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. Subsequent alkylation with 2-chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile/water) yields the aminoethoxy substituent . Purification often involves flash column chromatography using gradients of methanol/dichloromethane.

Q. How is the compound characterized after synthesis?

Characterization relies on ¹H NMR , MS (ESI) , and elemental analysis. For instance, ¹H NMR in CDCl₃ reveals aromatic proton signals (δ 6.3–6.6 ppm), methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm), and amine protons (broad singlets near δ 6.5 ppm). MS data (e.g., m/z 260.2 [M+1]) confirm molecular weight, while chromatographic purity is assessed via HPLC .

Q. What starting materials are commonly used in its synthesis?

Key precursors include:

- 3,4-Dihydroquinolin-2(1H)-one derivatives with nitro or halide groups at the 6-position.

- Alkylating agents like 2-(dimethylamino)ethyl chloride or 2-(1-methylpyrrolidin-2-yl)ethyl iodide.

- Reducing agents (e.g., LiAlH₄ for carbonyl reduction) and catalysts (Pd/C for nitro-to-amine conversion) .

Q. How are purification challenges addressed during synthesis?

Impurities from incomplete alkylation or side reactions are removed via flash chromatography (e.g., Biotage systems with silica gel and 5–10% MeOH/CH₂Cl₂ eluents). For polar intermediates, trituration with ether or recrystallization from ethanol is effective. Yields range from 43% to 90%, depending on substituent steric effects .

Q. What solvents and reaction conditions optimize yield?

- Reduction steps : Ethanol or THF with H₂/Pd(C) at 25–60°C for 12–24 hours.

- Alkylation : Acetonitrile/water mixtures with K₂CO₃ at 60°C for 16 hours.

- Cyclization : Reflux in ethanol or dichloromethane with SOCl₂ .

Advanced Research Questions

Q. How can reaction yields be improved when steric hindrance limits aminoethoxy group incorporation?

- Use bulky amine-protecting groups (e.g., Boc) to mitigate steric effects during alkylation.

- Employ microwave-assisted synthesis to accelerate reaction kinetics.

- Optimize solvent polarity: DMF enhances solubility of hindered intermediates, while KI acts as a catalyst in SN2 reactions .

Q. What analytical methods resolve discrepancies in ¹H NMR data for regioisomeric byproducts?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., δ 3.0–3.5 ppm methylene groups).

- LC-MS/MS : Identifies regioisomers via fragmentation patterns (e.g., m/z 147 vs. m/z 193 fragments) .

- Chiral SFC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IG-3) .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

- Electron-withdrawing groups (e.g., fluoro at the 8-position) deactivate the quinolinone ring, slowing electrophilic substitution.

- Aminoethoxy groups enhance nucleophilicity at the 6-position, facilitating reactions with thiophene-2-carboximidothioate to form imidamide derivatives (56–69% yields) .

Q. What strategies mitigate racemization during chiral center formation?

- Use asymmetric catalysis : Chiral ligands like BINAP in Pd-catalyzed hydrogenations.

- Low-temperature reactions (−20°C) reduce epimerization during acylations.

- SFC chiral separation resolves racemic mixtures post-synthesis (e.g., 52% yield for enantiopure compounds) .

Q. How can computational modeling guide SAR studies for biological activity optimization?

- Docking studies (AutoDock Vina) predict binding affinities to targets like acetylcholinesterase.

- DFT calculations (Gaussian 16) analyze electron density maps to prioritize substituents with favorable H-bonding or π-π interactions .

Notes

- All methodologies are extrapolated from structurally analogous compounds in peer-reviewed studies.

- Contradictions in yields (e.g., 6% vs. 69% for imidamide derivatives) highlight the need for substituent-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。